![molecular formula C27H32ClNO2 B2801138 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 122432-19-3](/img/structure/B2801138.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its multifunctional properties. Its structure comprises a biphenyl group, a benzylpiperidine moiety, and a propanol chain, making it an intriguing subject for various scientific fields.
Métodos De Preparación
Synthetic Routes
This compound is typically synthesized through a multi-step organic reaction. One common route involves the following steps:
Formation of 4-Phenyl-4-hydroxybiphenyl: : A biphenyl group is introduced to a phenol derivative.
N-Alkylation of Piperidine: : The benzyl group is attached to piperidine via a substitution reaction.
Linkage Formation: : The biphenyl derivative and the benzylpiperidine are linked through a propanol chain.
Reaction Conditions
The reaction conditions often involve:
Solvents like dichloromethane or acetonitrile.
Catalysts such as potassium carbonate.
Temperature control ranging from room temperature to 100°C.
Industrial Production Methods
For large-scale production, industrial processes may involve continuous flow reactors, optimizing reaction time and temperature for maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes several types of reactions:
Oxidation: : The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: : The benzylpiperidine can be reduced to a secondary amine.
Substitution: : Various functional groups can be substituted at different positions of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the desired product but often involve nucleophiles or electrophiles in solvent systems like ethanol or water.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, secondary amines, and substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride has numerous applications in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex organic compounds.
Biology: : Studied for its potential effects on biological systems, particularly in neurochemistry.
Medicine: : Investigated for its potential therapeutic effects, including as a possible drug candidate for neurological conditions.
Industry: : Employed in the manufacturing of specialty chemicals and advanced materials.
Mecanismo De Acción
This compound exerts its effects primarily through interaction with molecular targets such as receptors or enzymes. The biphenyl group may interact with hydrophobic pockets, while the benzylpiperidine moiety can form hydrogen bonds with specific amino acid residues, modulating biological activity. Pathways involved include neurotransmitter signaling and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-([1,1'-Biphenyl]-4-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol
4-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
What sets 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride apart is its unique combination of the biphenyl and benzylpiperidine moieties, providing a distinct set of properties and interactions that other similar compounds may not exhibit. These unique structural features contribute to its multifunctional applications and potential as a novel therapeutic agent.
And there you have it—a deep dive into a truly fascinating compound. How does this fit with your expectations?
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2.ClH/c29-26(20-28-17-15-23(16-18-28)19-22-7-3-1-4-8-22)21-30-27-13-11-25(12-14-27)24-9-5-2-6-10-24;/h1-14,23,26,29H,15-21H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNATWLUIANHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)
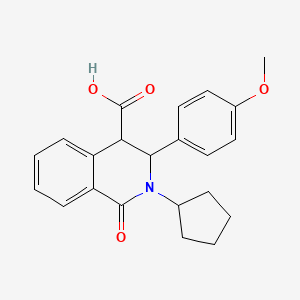
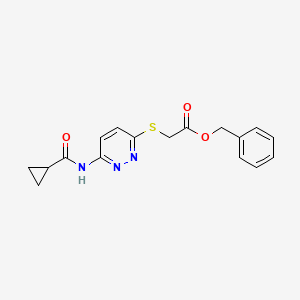
![N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2801061.png)

![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)
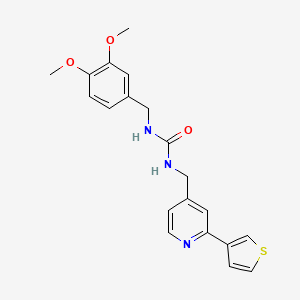
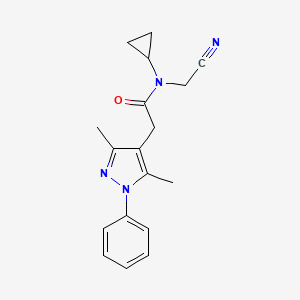
![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)
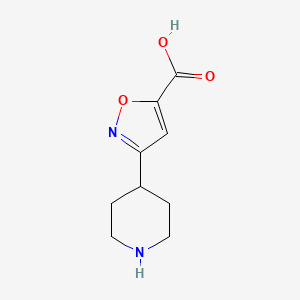
![2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2801074.png)
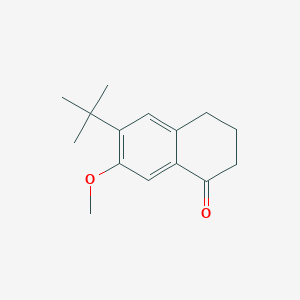
![N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2801077.png)
